

Propargyl-PEG5-CH₂CO₂H: A Versatile Heterobifunctional Linker in Modern Research

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Compound of Interest

Compound Name: Propargyl-PEG5-CH₂CO₂H

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-CH₂CO₂H is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and materials science.^[1] Its unique architecture, featuring a terminal propargyl group for click chemistry, a five-unit polyethylene glycol (PEG) chain, and a carboxylic acid handle, offers a versatile platform for the covalent linkage of diverse molecular entities.^[2] This guide provides a comprehensive overview of its applications, supported by quantitative data from related studies, detailed experimental protocols, and visualizations of key workflows and pathways.

Core Attributes and Mechanism of Action

The utility of **Propargyl-PEG5-CH₂CO₂H** stems from its three key components:

- **Propargyl Group:** This terminal alkyne (C≡CH) is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and bio-orthogonal, allowing for the formation of a stable triazole linkage with an azide-modified molecule under mild conditions.^{[3][4]}
- **PEG5 Spacer:** The five-unit polyethylene glycol chain is a flexible, hydrophilic spacer. The inclusion of this PEG chain enhances the aqueous solubility of the linker and its conjugates, which is crucial for biological applications.^[5] It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.^[5]

Furthermore, PEGylation can shield conjugated biomolecules from enzymatic degradation and reduce immunogenicity.[\[5\]](#)

- **Carboxylic Acid Group:** The terminal $-CH_2CO_2H$ group provides a handle for conjugation to primary amines ($-NH_2$) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[\[6\]](#)

This dual functionality allows for a controlled, two-step conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures.[\[5\]](#)

Key Research Applications

Propargyl-PEG5-CH₂CO₂H and its derivatives are instrumental in several cutting-edge areas of research:

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Propargyl-PEG-acid linkers are frequently used in PROTAC synthesis due to their ability to modulate solubility and provide optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.[\[7\]](#)

The modular nature of **Propargyl-PEG5-CH₂CO₂H** allows for the systematic variation of linker length to optimize PROTAC performance, which is often assessed by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (D_{max}).

Quantitative Data: Impact of Linker Length on PROTAC Efficacy

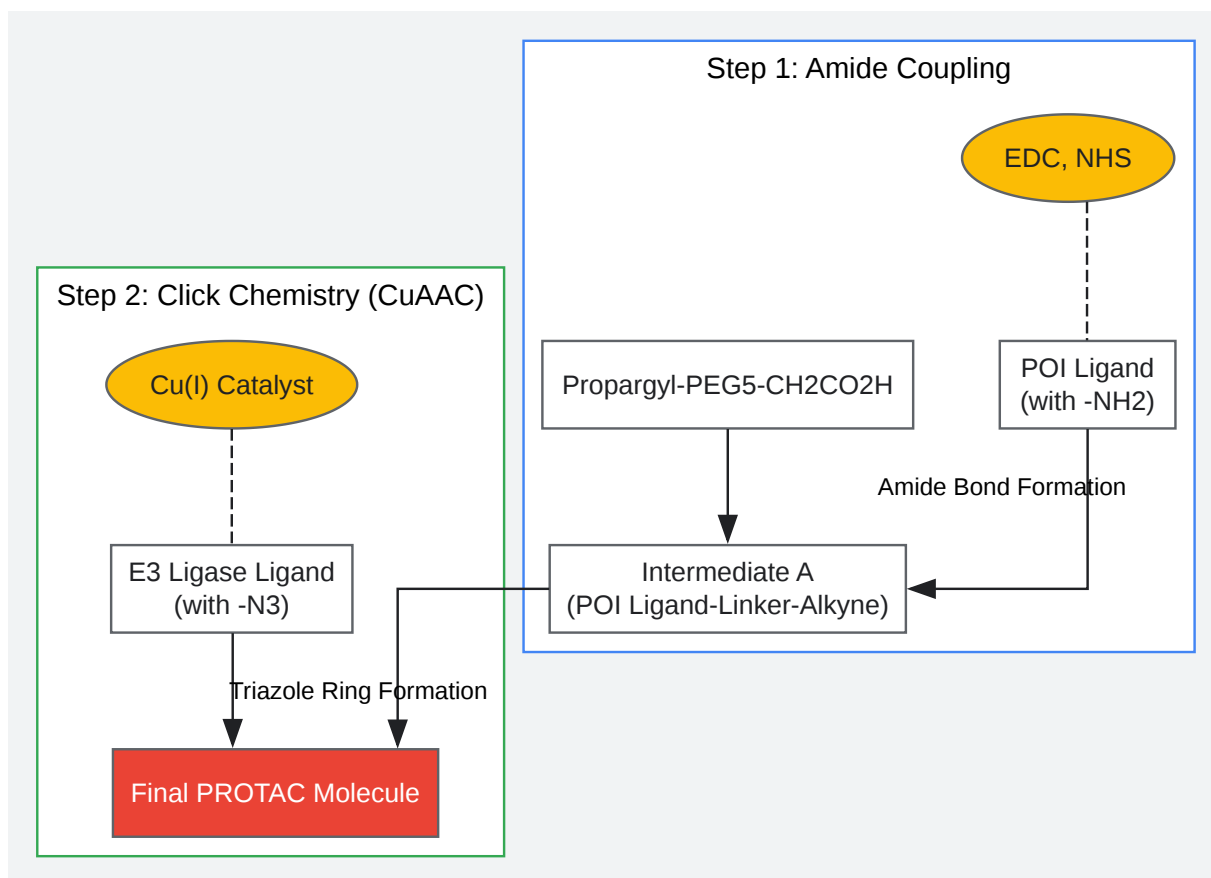
The following table summarizes representative data from studies on PROTACs where the PEG linker length was varied, demonstrating the critical role of the linker in achieving potent protein degradation.

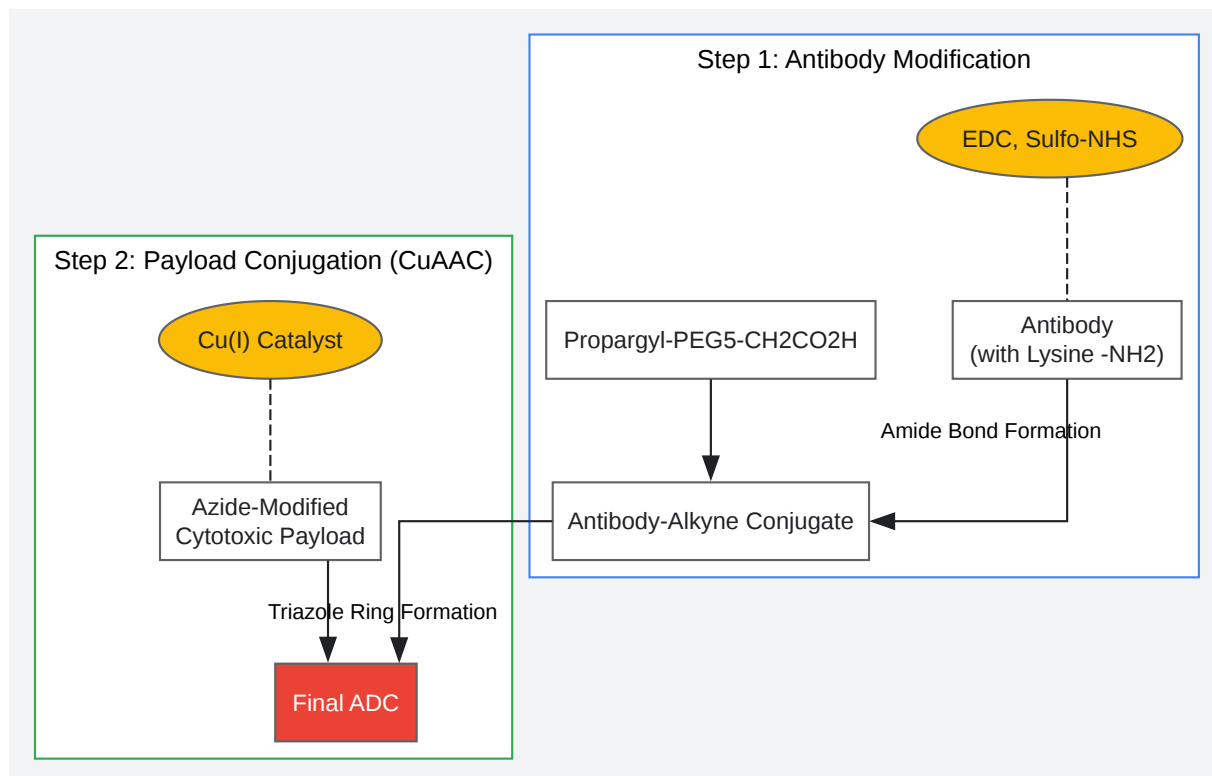
Target Protein	Linker Composition	DC50 (nM)	Dmax (%)	Cell Line
BRD4	JQ1-PEG3-VHL Ligand	>1000	<20	HeLa
JQ1-PEG4-VHL Ligand	~100	>80	HeLa	
JQ1-PEG5-VHL Ligand	~250	~70	HeLa	
KRAS G12C	KRAS G12C Inhibitor-PEG3- CRBN Ligand	>100	<30	H358
KRAS G12C Inhibitor-PEG5- CRBN Ligand	~10	>90	H358	

Note: This data is compiled from multiple sources for illustrative purposes and experimental conditions may vary. The specific PROTACs in these studies may not have used the exact **Propargyl-PEG5-CH₂CO₂H** linker, but demonstrate the principle of linker length optimization.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using a Propargyl-PEG-acid linker typically follows a convergent two-step approach.





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